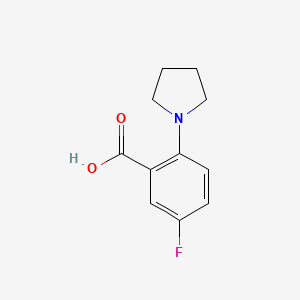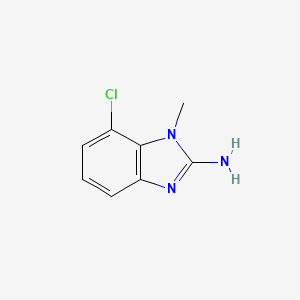
N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride
Descripción general
Descripción
N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride, also known as MPTM, is a chemical compound with potential applications in various fields of research and industry. Its CAS Number is 23008-93-7, and its molecular weight is 165.66 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H15NO.ClH/c1-8-6-7-4-2-3-5-9-7;/h7-8H,2-6H2,1H3;1H . This indicates that the compound has a tetrahydro-2H-pyran-2-yl group attached to a methylamine, and it is in the form of a hydrochloride salt . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 165.66 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Dicarboxylic Acid Amides and Diamides : The condensation of various amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, prepared from a similar compound to N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine, afforded corresponding N,N'-disubstituted oxamides (Aghekyan et al., 2018).
- Ambient-Temperature Synthesis : Novel compounds synthesized at ambient temperature, like (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, by a condensation reaction using a compound structurally related to N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine (Becerra et al., 2021).
Photocytotoxicity and Imaging Applications
- Iron(III) Catecholates for Photocytotoxicity : Iron(III) complexes synthesized with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed unprecedented photocytotoxicity in red light to various cell lines. These were used for cellular imaging and photocytotoxicity studies (Basu et al., 2014).
Catalysis and Polymerization
- Cobalt(II) Complexes in Polymerization : Cobalt(II) complexes containing various substituted N,N-bis((1H-pyrazol-1-yl)methyl)amines (structurally related to N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine) were synthesized. These complexes showed significant activity in methyl methacrylate polymerization (Choi et al., 2015).
Pharmaceutical Synthesis
- Synthesis of Antidepressant Sertraline : A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, involved a compound structurally similar to N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine (Vukics et al., 2002).
Synthesis of Complex Organic Compounds
- Synthesis of p-Aminobenzoic Acid Diamides : The reaction involving compounds structurally similar to N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine led to the formation of p-aminobenzoic acid diamides (Agekyan & Mkryan, 2015).
Mecanismo De Acción
The mechanism of action for N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride is not provided in the search results. The compound’s potential applications in various fields of research and industry suggest that its mechanism of action may depend on the specific context.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Methyl-1-(tetrahydro-2H-pyran-2-YL)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active site or regulatory regions of the enzyme, resulting in changes in enzyme activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound may also influence the activity of key metabolic enzymes, thereby modulating the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular metabolism.
Propiedades
IUPAC Name |
N-methyl-1-(oxan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-7-4-2-3-5-9-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBVPCCEURKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670735 | |
| Record name | N-Methyl-1-(oxan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23008-93-7 | |
| Record name | N-Methyl-1-(oxan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)


![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)